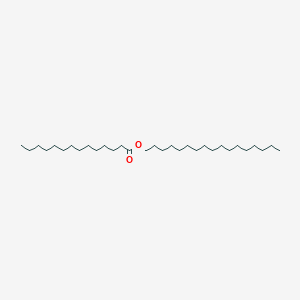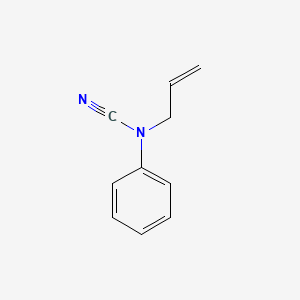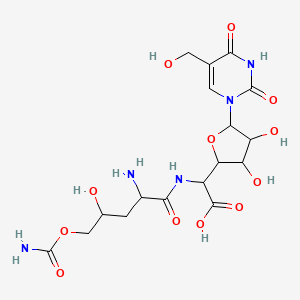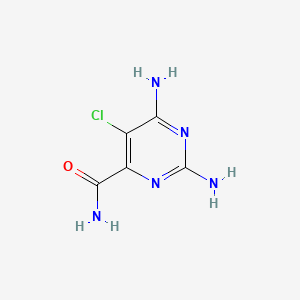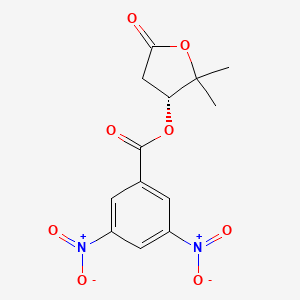
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate is a chemical compound with a complex structure that includes a dinitrobenzoate group and a dimethyl-oxooxolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with (3R)-2,2-dimethyl-5-oxooxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitrobenzoate group can participate in electron transfer reactions, while the oxolan ring may interact with hydrophobic pockets in proteins. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl benzoate: Lacks the nitro groups, resulting in different reactivity and applications.
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 4-nitrobenzoate: Contains a single nitro group, leading to different chemical properties.
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 2,4-dinitrobenzoate: Has nitro groups in different positions, affecting its reactivity and interactions.
Uniqueness
The presence of two nitro groups in (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate makes it unique compared to similar compounds. These nitro groups can participate in various chemical reactions, providing opportunities for further functionalization and application in diverse fields.
Propiedades
Número CAS |
21860-28-6 |
|---|---|
Fórmula molecular |
C13H12N2O8 |
Peso molecular |
324.24 g/mol |
Nombre IUPAC |
[(3R)-2,2-dimethyl-5-oxooxolan-3-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H12N2O8/c1-13(2)10(6-11(16)23-13)22-12(17)7-3-8(14(18)19)5-9(4-7)15(20)21/h3-5,10H,6H2,1-2H3/t10-/m1/s1 |
Clave InChI |
GNQWNFLFBCGZCG-SNVBAGLBSA-N |
SMILES isomérico |
CC1([C@@H](CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
SMILES canónico |
CC1(C(CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


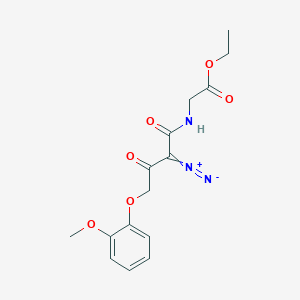


![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
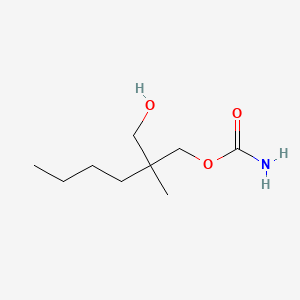

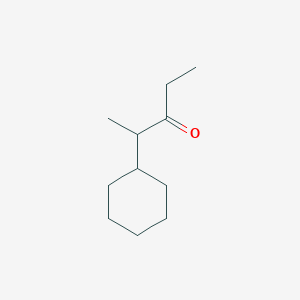
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

